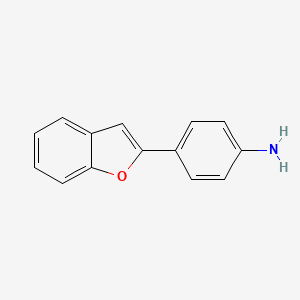

2-Benzyl-1H-benzimidazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

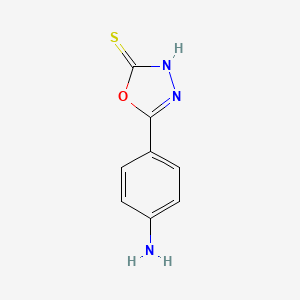

“2-Benzyl-1H-benzimidazole-6-carboxylic acid” is a benzimidazole derivative . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s structural similarity to purine makes it a key structural motif in drug design . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Benzyl-1H-benzimidazole-6-carboxylic acid”, can be achieved through various methods . A common approach involves the condensation of carboxylic acids with o-phenylenediamines. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied extensively . The benzimidazole core has become a highly sought after and privileged pharmacophore in drug discovery .

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals and other organic compounds. For instance, the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid showcases the versatile coordination modes of these compounds.

Physical And Chemical Properties Analysis

The physical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the zwitterionic form of 1H-Benzimidazole-2-carboxylic acid contributes to its solubility and crystalline structure, which are important for its applications in various fields. The chemical properties, including reactivity and stability, of benzimidazole derivatives are influenced by their molecular structure and substituents.

Applications De Recherche Scientifique

Pharmacological Activities

Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . They are used in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .

Green Chemistry

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

Anticancer Activity

Some derivatives of benzimidazole have been investigated as cytotoxic agents against cervical cancer cells . Doxorubicin was used as a reference drug .

Antibacterial and Antifungal Activities

A study synthesized 5,6-dichloro-1H-benzimidazole-2-carboxamides and evaluated their in vitro antibacterial and antifungal activities. These compounds showed more significant activity against bacteria than fungi, with certain derivatives exhibiting notable inhibitory effects against specific bacterial strains.

Synthesis Methodology

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .

Medicinal Applications

The benzimidazole core has become a highly sought after and privileged pharmacophore in drug discovery . Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design . It is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .

Orientations Futures

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . Due to the high prevalence of benzimidazoles within medicinal organic molecules, there has been a considerable interest in developing efficient approaches for their synthesis . The future directions of “2-Benzyl-1H-benzimidazole-6-carboxylic acid” could be in the field of drug discovery, given the wide range of pharmacological activities exhibited by benzimidazole derivatives .

Propriétés

IUPAC Name |

2-benzyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLIYKCQPPISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353757 |

Source

|

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

CAS RN |

208118-13-2 |

Source

|

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.